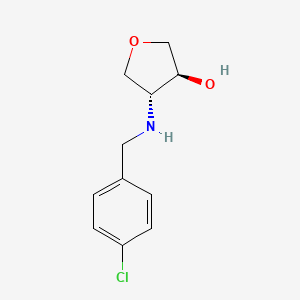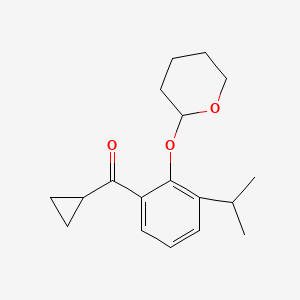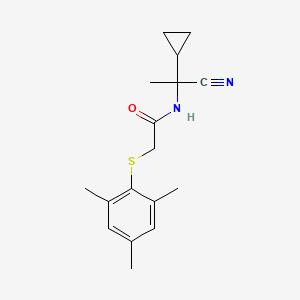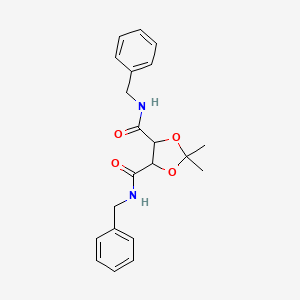amino]-2-isopropylpentanenitrile](/img/structure/B13367714.png)
2-(3,4-Dimethoxyphenyl)-5-[[2-(2,3-dimethoxyphenyl)ethyl](methyl)amino]-2-isopropylpentanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dimethoxyphenyl)-5-[2-(2,3-dimethoxyphenyl)ethylamino]-2-isopropylpentanenitrile is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features multiple methoxy groups and a nitrile functional group, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-5-[2-(2,3-dimethoxyphenyl)ethylamino]-2-isopropylpentanenitrile typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of methoxy groups and the nitrile functional group. Common reagents used in these reactions include methanol, sodium methoxide, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure reaction vessels. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Dimethoxyphenyl)-5-[2-(2,3-dimethoxyphenyl)ethylamino]-2-isopropylpentanenitrile undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-(3,4-Dimethoxyphenyl)-5-[2-(2,3-dimethoxyphenyl)ethylamino]-2-isopropylpentanenitrile has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-5-[2-(2,3-dimethoxyphenyl)ethylamino]-2-isopropylpentanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-(2-methoxyphenoxy)-2-propanol oxalate
- N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine
- 4-Bromo-2-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)phenol
Uniqueness
2-(3,4-Dimethoxyphenyl)-5-[2-(2,3-dimethoxyphenyl)ethylamino]-2-isopropylpentanenitrile stands out due to its unique combination of methoxy groups and nitrile functionality, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C27H38N2O4 |
|---|---|
Poids moléculaire |
454.6 g/mol |
Nom IUPAC |
(2S)-2-(3,4-dimethoxyphenyl)-5-[2-(2,3-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile |
InChI |
InChI=1S/C27H38N2O4/c1-20(2)27(19-28,22-12-13-23(30-4)25(18-22)32-6)15-9-16-29(3)17-14-21-10-8-11-24(31-5)26(21)33-7/h8,10-13,18,20H,9,14-17H2,1-7H3/t27-/m0/s1 |
Clé InChI |
GFUFSWDVBPBNNN-MHZLTWQESA-N |
SMILES isomérique |
CC(C)[C@](CCCN(C)CCC1=C(C(=CC=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC |
SMILES canonique |
CC(C)C(CCCN(C)CCC1=C(C(=CC=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2,4-dimethoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B13367643.png)
![6-(3,4-Dimethylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367663.png)
![2-{[(2,5-Diethoxy-4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B13367668.png)
![3-{[(2-Phenylethyl)sulfanyl]methyl}-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367676.png)
![{2-[(3,5-Dimethyl-4-isoxazolyl)carbonyl]phenyl}acetic acid](/img/structure/B13367679.png)



![10-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-benzo[c]carbazole](/img/structure/B13367695.png)
![Ethyl 2-({[(3-chlorobenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B13367697.png)
![ethyl 3-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B13367698.png)

![N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-4-(1H-tetraazol-1-yl)butanamide](/img/structure/B13367709.png)
![6'-Amino-3'-methyl-1,2,2',7'-tetrahydro-2-oxospiro(indole-3,4'-pyrazolo[3,4-b]pyridine)-5'-carbonitrile](/img/structure/B13367716.png)
